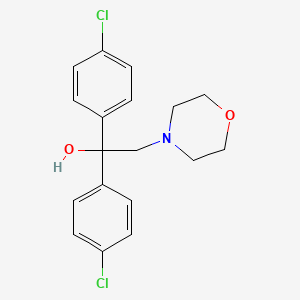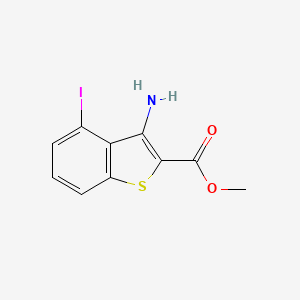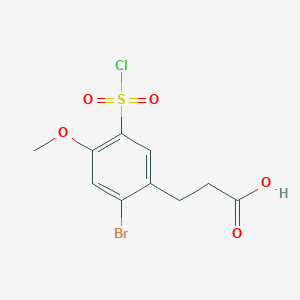
3-(2-Bromo-5-chlorosulfonyl-4-methoxyphenyl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-(2-Bromo-5-chlorosulfonyl-4-methoxyphenyl)propanoic acid” is a chemical compound with the CAS number 2344685-13-6 . It has a molecular weight of 357.6 g/mol .
Molecular Structure Analysis
The InChI code for this compound is1S/C10H10BrClO5S/c1-17-8-5-7 (11)6 (2-3-10 (13)14)4-9 (8)18 (12,15)16/h4-5H,2-3H2,1H3, (H,13,14) . This indicates that the compound has a bromine atom, a chlorine atom, a sulfonyl group, and a methoxy group attached to a phenyl ring, which is further connected to a propanoic acid group. Physical And Chemical Properties Analysis
The compound has a molecular weight of 357.6 g/mol .科学的研究の応用
Green Chemistry and Ether Cleavage
Research led by Boovanahalli et al. (2004) explored the application of ionic liquid halide nucleophilicity for the cleavage of ethers, highlighting a green protocol for regenerating phenols from ethers. This study is significant for understanding the potential of using similar compounds in environmentally friendly chemical processes. The methodology demonstrated not only the effectiveness of ionic liquids in demethylation reactions but also its potential for broader applications in green chemistry, specifically in the regeneration of phenols from aryl alkyl ethers using bromide ions in ionic liquid form (Boovanahalli, Kim, & Chi, 2004).
Photodynamic Therapy and Cancer Treatment
A study by Pişkin et al. (2020) introduced new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups containing Schiff base for photodynamic therapy (PDT). These compounds, related to 3-(2-Bromo-5-chlorosulfonyl-4-methoxyphenyl)propanoic acid by their bromophenol structures, were shown to have high singlet oxygen quantum yields, making them promising candidates for cancer treatment through PDT. The research underscores the importance of structural modifications in developing more efficient photosensitizers (Pişkin, Canpolat, & Öztürk, 2020).
Material Science and Polymer Chemistry
Trejo-Machin et al. (2017) investigated the use of phloretic acid (a compound structurally similar to this compound) as a renewable building block for the enhancement of reactivity towards benzoxazine ring formation. This study provides insight into the application of naturally occurring phenolic compounds in material science, offering a sustainable alternative to conventional phenol-based reactions in polymer chemistry. The findings open up new avenues for the development of bio-based materials with potential applications in various industries (Trejo-Machin, Verge, Puchot, & Quintana, 2017).
Natural Product Chemistry and Marine Biology
Zhao et al. (2004) discovered new bromophenol derivatives from the red alga Rhodomela confervoides, including compounds structurally related to this compound. These derivatives were examined for their bioactivity, demonstrating the ongoing interest in marine natural products as sources of novel chemical entities with potential pharmaceutical applications. Although the compounds in this study were found inactive against several human cancer cell lines and microorganisms, the research highlights the diversity of natural products and their potential utility in drug discovery (Zhao, Fan, Wang, Li, Shang, Yang, Xu, Lü, & Shi, 2004).
特性
IUPAC Name |
3-(2-bromo-5-chlorosulfonyl-4-methoxyphenyl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrClO5S/c1-17-8-5-7(11)6(2-3-10(13)14)4-9(8)18(12,15)16/h4-5H,2-3H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPEQAMPGCWTSQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)Br)CCC(=O)O)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrClO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(N,N-diallylsulfamoyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2825671.png)

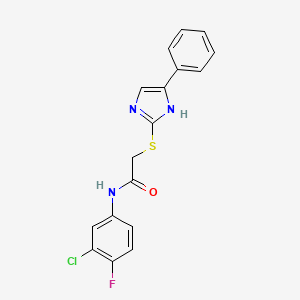
![N-Cyclohexyl-2-[5-(4-fluoro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-acetamide](/img/structure/B2825674.png)
![N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-2-phenylacetamide](/img/structure/B2825676.png)
![2,4,5-trimethyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzenesulfonamide](/img/structure/B2825677.png)
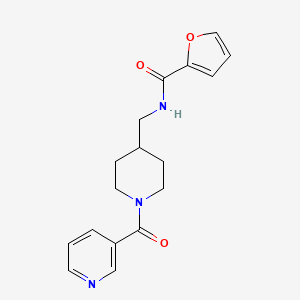
![4-[5-(dimethylamino)-1H-1,2,3,4-tetraazol-1-yl]-N,N-dimethylbenzenesulfonamide](/img/structure/B2825682.png)
![2-{3-[(2-chlorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-(2-ethoxyphenyl)acetamide](/img/structure/B2825683.png)
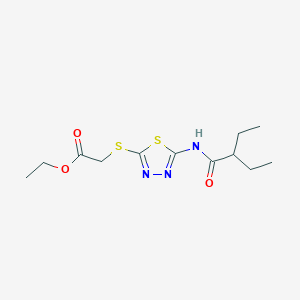
![5-benzoyl-2-[4-(2-pyridinyl)piperazino]-1H-pyrrole-3-carbonitrile](/img/structure/B2825686.png)
